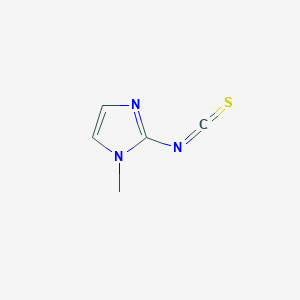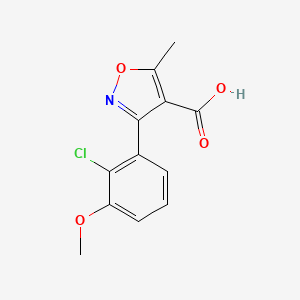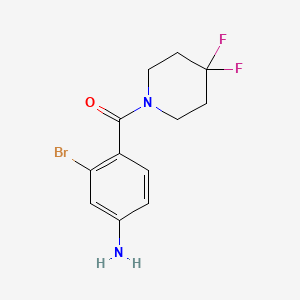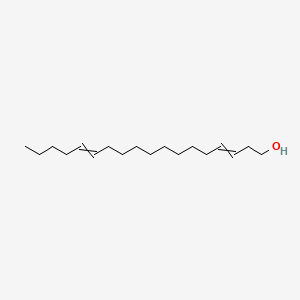
2-Isothiocyanato-1-methyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isothiocyanato-1-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an isothiocyanate group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Material: 1-methyl-1H-imidazole
Reagent: Thiophosgene or other isothiocyanate precursors
Conditions: Inert atmosphere, controlled temperature
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-Isothiocyanato-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include mild to moderate temperatures and inert atmosphere.
Cycloaddition: Reagents such as azides or nitriles; conditions include the presence of catalysts and controlled temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents; conditions vary depending on the desired product.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
科学的研究の応用
2-Isothiocyanato-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Isothiocyanato-1-methyl-1H-imidazole involves its interaction with nucleophilic sites on biological macromolecules such as proteins and DNA. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This interaction can trigger various cellular pathways, leading to antimicrobial or anticancer effects.
類似化合物との比較
2-Isothiocyanato-1-methyl-1H-imidazole can be compared with other similar compounds such as:
1-Methyl-1H-imidazole-2-thiol: Similar structure but with a thiol group instead of an isothiocyanate group.
2-Isothiocyanato-1H-imidazole: Lacks the methyl group on the imidazole ring.
1-Methyl-2-imidazolecarboxaldehyde: Contains an aldehyde group instead of an isothiocyanate group.
Uniqueness
The presence of both the isothiocyanate and methyl groups in this compound provides unique reactivity and potential applications compared to its analogs. The isothiocyanate group is particularly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis and a potential bioactive compound.
特性
分子式 |
C5H5N3S |
|---|---|
分子量 |
139.18 g/mol |
IUPAC名 |
2-isothiocyanato-1-methylimidazole |
InChI |
InChI=1S/C5H5N3S/c1-8-3-2-6-5(8)7-4-9/h2-3H,1H3 |
InChIキー |
PAFLNEQFLBWSPK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)



![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)



![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)


![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)

